molecular formula C16H18ClN3O2 B14137279 Benzyl ((4-(aminomethyl)phenyl)(imino)methyl)carbamate hydrochloride CAS No. 172348-75-3

Benzyl ((4-(aminomethyl)phenyl)(imino)methyl)carbamate hydrochloride

Cat. No.: B14137279
CAS No.: 172348-75-3
M. Wt: 319.78 g/mol
InChI Key: DSPVJUXCNSZCRD-UHFFFAOYSA-N
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Description

Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly in the protection of amine groups. This compound is notable for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride typically involves the protection of amine groups using carbamate groups. Common reagents used in this process include di-tert-butyl dicarbonate (Boc2O), benzyl chloroformate (CBzCl), and 9-fluorenylmethyl chloroformate (FMOC-Cl) . The protection process involves the reaction of the amine with the carbonyl carbon of the carbonate, forming a tetrahedral intermediate, followed by the elimination of oxygen to form the protected amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Scientific Research Applications

Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride involves the protection of amine groups through the formation of carbamate groups. The protected amine can then undergo various chemical reactions without interference from the amine group. The molecular targets and pathways involved include the carbonyl carbon of the carbonate and the amine group of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (NE)-N-[amino-[4-(aminomethyl)phenyl]methylidene]carbamate;hydrochloride is unique due to its specific structure, which allows for selective protection and deprotection of amine groups under mild conditions. This makes it particularly useful in complex organic synthesis and peptide chemistry .

Properties

CAS No.

172348-75-3

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

benzyl N-[4-(aminomethyl)benzenecarboximidoyl]carbamate;hydrochloride

InChI

InChI=1S/C16H17N3O2.ClH/c17-10-12-6-8-14(9-7-12)15(18)19-16(20)21-11-13-4-2-1-3-5-13;/h1-9H,10-11,17H2,(H2,18,19,20);1H

InChI Key

DSPVJUXCNSZCRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)C2=CC=C(C=C2)CN.Cl

Related CAS

162698-22-8

Origin of Product

United States

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